3-[(4-Fluorophenyl)sulfonyl]propanoic acid

Catalog No.
S710295
CAS No.
682760-24-3
M.F
C9H9FO4S
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Fluorophenyl)sulfonyl]propanoic acid

CAS Number

682760-24-3

Product Name

3-[(4-Fluorophenyl)sulfonyl]propanoic acid

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanoic acid

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

AUOJGJQMJQUYSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O

Synthesis of Analogous Molecules:

3-[(4-Fluorophenyl)sulfonyl]propanoic acid can serve as a building block for the synthesis of various analogous molecules with potential biological activities. By modifying different functional groups within the molecule, researchers can explore the structure-activity relationship (SAR) and develop novel compounds with desired properties. For instance, studies have reported the synthesis of 3-[(4-fluorophenyl)sulfonyl]propanamides as potential inhibitors of histone deacetylases (HDACs) []. These enzymes play a crucial role in regulating gene expression, and their inhibition is being explored as a therapeutic strategy for various diseases, including cancer [].

Precursor for Radiolabeled Compounds:

The presence of the fluorine atom in 3-[(4-fluorophenyl)sulfonyl]propanoic acid makes it a suitable precursor for the synthesis of radiolabeled compounds. Fluorine-18 (18F) is a commonly used positron-emitting isotope for various imaging techniques, including positron emission tomography (PET). By incorporating 18F into the molecule, researchers can create radiolabeled probes for studying biological processes in vivo. For example, radiolabeled analogues of 3-[(4-fluorophenyl)sulfonyl]propanoic acid have been investigated for potential applications in neuroimaging [].

3-[(4-Fluorophenyl)sulfonyl]propanoic acid is characterized by the molecular formula C₉H₉F O₄S and has a molecular weight of approximately 232.23 g/mol . This compound appears as a solid and is noted for its purity level of 95% . The presence of the sulfonyl group and the fluorinated phenyl ring contributes to its unique chemical properties.

Typical of carboxylic acids and sulfonyl derivatives. Notably:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive with bases.
  • Nucleophilic Substitution: The sulfonyl group may undergo nucleophilic attack under certain conditions, leading to the formation of different derivatives.
  • Esterification: This compound can react with alcohols to form esters, which are often used in medicinal chemistry.

Several synthetic routes can be employed to produce 3-[(4-Fluorophenyl)sulfonyl]propanoic acid:

  • Direct Sulfonation: Starting from propanoic acid, the introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides.
  • Fluorination: The incorporation of the fluorine atom into the phenyl ring can be achieved via electrophilic aromatic substitution methods.
  • Multi-step Synthesis: A combination of reactions may be necessary to achieve the desired purity and yield.

The compound finds applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.
  • Biochemical Research: Used as a reagent in proteomics studies to investigate protein interactions and functions .
  • Analytical Chemistry: Employed in various assays to study biochemical pathways.

Interaction studies involving 3-[(4-Fluorophenyl)sulfonyl]propanoic acid focus on its binding affinities with proteins or enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. Specific interactions may include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
  • Receptor Binding: Investigations into how this compound interacts with various receptors could reveal insights into its biological effects.

Several compounds share structural similarities with 3-[(4-Fluorophenyl)sulfonyl]propanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
3-(4-Fluorophenyl)propionic acidC₉H₉F O₂Lacks the sulfonyl group
3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acidC₉H₉ClFNO₄SContains a chloro substituent instead of fluorine
Methyl 3-(4-Fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoateC₁₂H₁₅F O₄SContains additional methyl and hydroxy groups

The unique combination of the fluorinated phenyl group and the sulfonic acid moiety in 3-[(4-Fluorophenyl)sulfonyl]propanoic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological interactions.

XLogP3

0.8

Wikipedia

3-[(4-fluorophenyl)sulfonyl]propanoic acid

Dates

Modify: 2023-08-15

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